N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Overview
Description
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide is an organic compound that belongs to the class of acyl thioureas. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the structure makes it a potential ligand for metal coordination, which can lead to the formation of various metal complexes .
Preparation Methods
The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves the reaction of 5-bromopyridine-2-amine with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Complexation: It can form complexes with metals like copper, nickel, and cobalt by reacting with their salts in the presence of a base.
Scientific Research Applications
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that can interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific structure, which includes both a bromopyridine and a furan ring. Similar compounds include:
N-[(5-bromopyridin-2-yl)carbamothioyl]-2-chlorobenzamide: This compound has a chlorobenzene ring instead of a furan ring.
N-(pyridin-2-yl)amides: These compounds lack the bromine atom and the furan ring but share the pyridine and thiourea moieties.
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUPFPBHYRFTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400809 | |
Record name | STK034221 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6137-91-3 | |
Record name | STK034221 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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